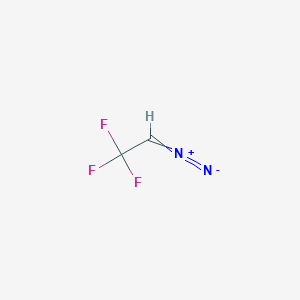

2,2,2-Trifluorodiazoethane

Beschreibung

Historical Context and Evolution of Research Perspectives

The journey of 2,2,2-trifluorodiazoethane began in 1943 when it was first discovered and described by Gilman and Jones. acs.orgchinesechemsoc.org Despite its novel structure, the scientific community showed limited interest in this volatile compound for nearly two decades. acs.org Research activities began to surface in the early 1960s, exploring its basic reactivity. acs.orgresearchgate.net Early studies demonstrated its capability in cycloaddition reactions with olefins to produce cyclopropanes and pyrazolines, as well as insertion reactions to form trifluoroethyl-substituted ethers and amines. researchgate.net

However, the trajectory of its research was significantly hampered by safety concerns. A reported explosion of the pure, isolated reagent in 1979 instilled caution within the chemical community, leading to a substantial decline in its investigation for approximately thirty years. acs.org The renaissance of this compound research occurred in the last two decades, driven by the critical need for efficient trifluoromethylation methods in fields like medicinal chemistry and materials science. researchgate.netchinesechemsoc.org This renewed interest was made practical by the development of protocols for its in situ generation from stable precursors, such as the diazotization of 2,2,2-trifluoroethylamine (B1214592) hydrochloride or from trifluoroacetaldehyde (B10831) N-tosylhydrazone. researchgate.netethz.ch These safer methods avoid the isolation of the potentially explosive diazo compound and have led to a rapid expansion of its synthetic applications. nih.gov

Significance as a Trifluoromethylating Reagent in Advanced Synthesis

The significance of this compound lies in its versatile reactivity, which allows for the efficient and direct incorporation of the trifluoromethyl (CF3) group, a moiety known to enhance the metabolic stability and pharmacokinetic profiles of pharmaceutical compounds. researchgate.net It serves as a valuable reagent for creating a diverse range of trifluoromethyl-substituted molecules. acs.orgnih.gov Its reactivity profile is often compared to that of the widely used ethyl diazoacetate, yet it provides access to the synthetically valuable trifluoroethylidene carbene and other reactive intermediates. nih.gov

The applications of this compound in advanced synthesis are extensive and continue to grow. It is a key component in various chemical transformations, including:

Cycloaddition Reactions: It readily participates in [3+2] cycloadditions with alkynes to furnish trifluoromethyl-substituted pyrazoles, a common scaffold in medicinal chemistry. acs.org It also undergoes reactions with alkenes, allenes, and other unsaturated systems. researchgate.net

Cyclopropanation: The reaction of this compound with olefins, often catalyzed by transition metals like iron or rhodium, is a direct method for synthesizing trifluoromethyl-cyclopropanes. researchgate.netethz.ch These motifs are increasingly recognized as important structural elements in drug discovery. researchgate.net

Insertion Reactions: It can insert into various X-H bonds (where X can be C, Si, O, N), providing a route to trifluoroethyl-substituted alkanes, silanes, ethers, and amines. researchgate.net A notable reaction is its selective esterification of sulfonic acids while not reacting with carboxylic acids, highlighting its unique chemical nature. researchgate.net

Multicomponent Reactions: The reagent has been employed in copper-catalyzed three-component reactions with nitriles and aldehydes to produce trifluoromethyl-substituted oxazolines. researchgate.net

The development of in situ and flow generation techniques has not only mitigated safety risks but also enhanced the practicality and scalability of these transformations, solidifying the role of this compound as an indispensable reagent in modern organic synthesis. researchgate.net

Interactive Data Tables

Table 1: DBU-Catalyzed [3+2] Cycloaddition for Pyrazole (B372694) Synthesis

The following table summarizes the results of a [3+2] cycloaddition reaction between in situ generated this compound and various alkynes, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield trifluoromethyl-substituted pyrazoles. acs.org

| Alkyne Substrate Type | Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Ref |

| Electron-deficient alkynes | DBU (20%) | Dioxane | 80 | 31-98 | acs.org |

| Aromatic alkynes | DBU (20%) | Dioxane | 80 | 31-98 | acs.org |

| Heteroaromatic alkynes | DBU (20%) | Dioxane | 80 | 31-98 | acs.org |

Table 2: Representative Reactions of this compound

This table provides an overview of various synthetic transformations utilizing this compound.

| Reaction Type | Substrate | Catalyst/Conditions | Product Class | Ref |

| Cyclopropanation | Styrene (B11656) | Iron Catalyst, in situ generation | Trifluoromethyl-cyclopropane | ethz.ch |

| Cyclopropanation | Olefins | Rhodium Catalyst | Trifluoromethyl-cyclopropane | acs.org |

| Sulfonate Esterification | Sulfonic Acids | No catalyst | Sulfonate Esters | researchgate.net |

| [3+2] Cycloaddition | Nitriles, Aldehydes | Copper Catalyst | Trifluoromethyl-oxazolines | researchgate.net |

| Insertion | Silanes | Not specified | Trifluoroethyl-substituted silanes | researchgate.net |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

371-67-5 |

|---|---|

Molekularformel |

C2HF3N2 |

Molekulargewicht |

110.04 g/mol |

IUPAC-Name |

2-diazo-1,1,1-trifluoroethane |

InChI |

InChI=1S/C2HF3N2/c3-2(4,5)1-7-6/h1H |

InChI-Schlüssel |

YWUIUNGMQOICND-UHFFFAOYSA-N |

SMILES |

C(=[N+]=[N-])C(F)(F)F |

Kanonische SMILES |

C(=[N+]=[N-])C(F)(F)F |

Synonyme |

2,2,2-trifluorodiazoethane |

Herkunft des Produkts |

United States |

Strategic Methodologies for the Generation of 2,2,2 Trifluorodiazoethane

Classical Approaches via Diazotization of Precursors

The traditional and most direct method for preparing 2,2,2-trifluorodiazoethane involves the diazotization of a suitable amine precursor. This approach laid the groundwork for the subsequent study and application of this important reagent.

Diazotization of Trifluoroethylamine Hydrochloride

The classical and most established method for generating this compound is through the direct diazotization of 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CF₃CH₂NH₂·HCl). researchgate.netresearchgate.net This process typically involves treating an aqueous solution or a biphasic mixture containing CF₃CH₂NH₂·HCl with a diazotizing agent, most commonly sodium nitrite (B80452) (NaNO₂), under acidic conditions. researchgate.netnih.gov

The reaction generates CF₃CHN₂ in the organic phase of a biphasic system (e.g., water and dichloromethane), allowing it to be used directly in subsequent reactions without isolation. acs.org This in situ generation under acidic conditions is the sole strategy for its preparation via this pathway and has been fundamental to its use in various chemical transformations, including cycloadditions and insertion reactions. researchgate.netnih.gov Stock solutions of CF₃CHN₂ in organic solvents, prepared by this method, can be stored at low temperatures (e.g., –20 °C) for later use, although caution is advised due to the compound's potential instability.

Modern Developments in In Situ Generation Protocols

To circumvent the hazards associated with handling gaseous CF₃CHN₂, significant research has focused on developing robust in situ generation protocols. These modern methods, including batch and continuous flow techniques, prioritize safety and efficiency, enabling the broader application of CF₃CHN₂ in synthesis. enamine.netacs.org

Batch and Flow Generation Techniques

The in situ generation of this compound from its hydrochloride precursor can be performed under both batch and continuous flow conditions. researchgate.net Both methods aim to produce a solution of the diazo compound that can be immediately consumed in a subsequent reaction, minimizing the risk of accumulation.

Batch Generation involves mixing the reagents in a standard reaction vessel. For instance, stirring a biphasic mixture of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite in water and an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) at a controlled temperature generates a solution of CF₃CHN₂. researchgate.net The concentration of the resulting solution is dependent on factors such as temperature and the choice of organic solvent.

Flow Generation offers a safer and more scalable alternative. In a typical flow setup, aqueous streams of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite are mixed before being combined with a stream of an organic solvent. acs.org The mixture then passes through a reactor, such as a plugged flow reactor (PFR), allowing for precise control over reaction time and temperature. This is often followed by an in-line phase separator to yield a dry solution of CF₃CHN₂ ready for immediate use in a subsequent transformation. acs.org Flow chemistry not only enhances safety by minimizing the amount of hazardous material present at any given time but also allows for continuous production. chinesechemsoc.org

Crystalline Analogues and Their Reactivity

A significant advancement in the safe handling and generation of CF₃CHN₂ has been the development of stable, crystalline precursors or analogues. researchgate.netenamine.net These compounds serve as solid, bench-stable sources that can release the diazo species under specific, often mild, conditions. One prominent example is trifluoroacetaldehyde (B10831) N-[2-(trifluoromethyl)phenylsulfonyl]hydrazone, a crystalline surrogate that generates CF₃CHN₂ in situ. thieme-connect.com This approach avoids the need to start from the volatile and hazardous diazo compound itself, expanding its accessibility for various synthetic applications. thieme-connect.com

Development and Application of this compound Surrogates

The limitations and hazards of generating CF₃CHN₂ under acidic conditions have driven the development of alternative precursors, known as surrogates. These molecules are designed to be stable and easily handled, decomposing to form CF₃CHN₂ under specific, often basic, reaction conditions, thereby providing a complementary approach to the classical method.

Trifluoroacetaldehyde N-Tosylhydrazones as Precursors

Trifluoroacetaldehyde N-sulfonylhydrazones have emerged as highly effective and versatile surrogates for this compound. sciengine.com Specifically, compounds like trifluoroacetaldehyde N-tosylhydrazone (TFHZ-Ts) and trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) are bench-stable, crystalline solids that can generate CF₃CHN₂ in situ upon treatment with a base. researchgate.netresearchgate.net

This method represents a significant breakthrough as it allows for the generation of CF₃CHN₂ under mild, basic conditions, a stark contrast to the traditional acidic diazotization of trifluoroethylamine hydrochloride. researchgate.netnih.gov The in situ release of CF₃CHN₂ from these hydrazones has been successfully applied in a variety of transformations, including:

X–H Insertion Reactions: Copper-catalyzed insertion reactions into P–H, O–H, and S–H bonds. nih.govacs.org

Cycloaddition Reactions: Transition-metal-free [3+2] cycloadditions with alkenes and alkynes to form valuable heterocyclic structures like pyrazolines and pyrazoles. researchgate.netacs.org

Difluoroalkenylation: Reactions with various nucleophiles (X-H, where X = N, O, S, Se) to yield heteroatom-substituted gem-difluoroalkenes. researchgate.netox.ac.uk

The use of these N-sulfonylhydrazone surrogates not only improves the operational safety and simplicity of working with CF₃CHN₂ but also expands its synthetic utility by enabling reactions under basic conditions that are incompatible with the classical generation method. researchgate.netsciengine.com

Oxidative Generation from Hydrazone Derivatives

The direct oxidation of hydrazones to their corresponding diazo compounds is a foundational transformation in organic synthesis. This dehydrogenation has traditionally been accomplished using stoichiometric amounts of heavy metal-based oxidants such as mercuric oxide, silver oxide, lead tetraacetate, and manganese dioxide. nih.govrsc.orgthieme-connect.de While effective, the use of these classical reagents often presents challenges related to toxicity, waste disposal, and harsh reaction conditions. nih.govlookchem.com More contemporary methods have employed hypervalent iodine reagents and systems like sodium hypochlorite/TEMPO to achieve this transformation. nih.gov

In the context of producing the valuable but sensitive reagent this compound, the development of milder and more efficient oxidative methods from hydrazone precursors is of significant interest. Research has led to catalytic systems that avoid the pitfalls of older, stoichiometric reagents.

Detailed Research Findings

A significant advancement in this area is the development of a catalytic system utilizing a bismuth(V) species for the oxidation of hydrazones to diazo compounds. organic-chemistry.org This method has been successfully applied to the synthesis of 2,2,2-trifluoromethyl diazoalkanes, which are often challenging to prepare via other routes. organic-chemistry.org

The process employs a catalytic quantity of triphenylbismuth (B1683265) (Ph₃Bi) in conjunction with an acid cocatalyst and sodium perborate (B1237305) monohydrate (NaBO₃·H₂O) as the terminal oxidant. organic-chemistry.org The active catalyst, a Bi(V) species such as Ph₃Bi(OAc)₂, is generated in situ. organic-chemistry.org This system is noted for being environmentally benign, economical, and operationally simple, allowing the reaction to be performed in an open vessel with minimal need for purification of the resulting diazo compound. organic-chemistry.org

The reaction proceeds efficiently in methanol (B129727) at room temperature, converting the hydrazone of trifluoroacetaldehyde into this compound in excellent yield. The protocol demonstrates high selectivity and robustness, providing a practical alternative to both traditional heavy-metal oxidations and the base-induced decomposition of sulfonylhydrazones. organic-chemistry.org

The table below summarizes the key findings for the bismuth-catalyzed oxidation of the hydrazone derived from trifluoroacetaldehyde.

Table 1. Bismuth-Catalyzed Oxidation of Trifluoroacetaldehyde Hydrazone

| Entry | Hydrazone Substrate | Oxidant System | Solvent | Temp. (°C) | Yield (%) | Citation |

|---|

This interactive table summarizes the optimized conditions for the generation of this compound via catalytic oxidation of its corresponding hydrazone.

Elucidation of Reactivity Modes and Mechanistic Pathways

Generation and Behavior of Trifluoromethyl Carbene Intermediates

The decomposition of 2,2,2-trifluorodiazoethane, typically induced by thermal, photochemical, or transition metal-mediated methods, serves as the primary route to generate trifluoromethyl carbene (:CHCF₃). cas.cnacs.orgresearchgate.net This carbene is a versatile and powerful intermediate for introducing the trifluoromethyl group into organic molecules, a motif of significant interest in medicinal and agricultural chemistry. cas.cn Another precursor, 3-trifluoromethyl-3-phenyldiazirine, also yields the corresponding carbene upon photolysis. researchgate.net

Singlet and Triplet Carbene Characteristics and Reactivity

Carbenes exist in two electronic spin states, singlet and triplet, which exhibit distinct structures and reactivity. wikipedia.org Triplet carbenes possess two unpaired electrons and behave as diradicals, typically engaging in stepwise radical reactions. wikipedia.org Conversely, singlet carbenes have a pair of non-bonding electrons in a single orbital and generally participate in concerted reactions. wikipedia.org

The electronic nature of the trifluoromethyl group significantly influences the properties of the resulting carbene. The strong inductive electron-withdrawing effect of the CF₃ group has been shown through B3LYP calculations to stabilize the singlet state relative to the triplet state. researchgate.net This stabilization is attributed to rehybridization at the carbenic center. researchgate.net The CF₃ group also enhances the electrophilicity of the singlet carbene. researchgate.netresearchgate.net

However, the ground state of trifluoromethylcarbene has been a subject of discussion. While some computational studies suggest a stabilizing effect on the singlet state, other reports, including experimental studies and ab initio calculations, indicate that trifluoromethylcarbene (:CHCF₃), much like the parent methylene (B1212753) (:CH₂), possesses a triplet ground state. cas.cntandfonline.com Specifically, calculations show the triplet state to be more stable by approximately 11.1 kcal/mol. tandfonline.com The reactivity often observed, such as C-H insertion, can arise from an equilibrium mixture of both singlet and triplet states, with the specific reaction pathway depending on the substrate and conditions. researchgate.net For instance, photolysis in cyclohexane (B81311) leads to C-H insertion products attributed to the triplet carbene, whereas the enhanced electrophilicity of the singlet carbene can favor insertion in other contexts. researchgate.net

The reactivity is intrinsically tied to the spin state. Singlet trifluoromethylcarbene can undergo concerted cycloadditions and insertions, while the triplet state participates in stepwise radical processes, which influences the stereochemical outcome of reactions. wikipedia.orgresearchgate.net

Interplay with Transition Metal Centers

Transition metals are pivotal in modulating the reactivity of this compound by forming metal-carbene intermediates. A wide array of metals, including copper, rhodium, iron, gold, palladium, and silver, have been employed to catalyze transformations involving trifluoromethylcarbene transfer. cas.cnacs.orgnih.govresearchgate.net These metals react with CF₃CHN₂ to generate α-trifluoromethyl metal-carbene complexes, which are the active species in subsequent catalytic cycles. nih.govresearchgate.net

The nature of the metal and its ligand sphere dictates the stability and reactivity of the carbene complex. For example, stable gold(I) α-trifluoromethyl carbene complexes have been synthesized and characterized. nih.govresearchgate.net Computational studies of these complexes reveal that the electrophilic carbene center is stabilized by π-backdonation from the gold atom, a phenomenon enhanced by specific chelating phosphine (B1218219) ligands. nih.govresearchgate.net

Iron-porphyrin complexes are particularly notable for their catalytic activity in cyclopropanation reactions. oup.comnih.gov Mechanistic investigations suggest that these reactions can proceed not through a traditional concerted pathway but via a stepwise radical mechanism involving Fe(III)-metalloradical catalysis. nih.gov In this pathway, the Fe(III) catalyst homolytically activates the diazo compound to form an α-Fe(IV)-alkyl radical intermediate. This radical then adds to the alkene, followed by an intramolecular radical substitution to form the cyclopropane (B1198618) ring and regenerate the Fe(III) catalyst. nih.gov This stepwise radical nature has significant implications for the stereoselectivity of the transformation. nih.gov

Concerted and Stepwise Cycloaddition Pathways

This compound is a versatile 1,3-dipole that participates in various cycloaddition reactions, most notably [3+2] cycloadditions. nih.govresearchgate.net These reactions can proceed through either concerted or stepwise mechanisms, largely dependent on the reaction partners and the catalyst employed. As mentioned, iron-catalyzed cyclopropanations from CF₃CHN₂ are proposed to follow a stepwise radical pathway. nih.gov DFT calculations on heme-protein models also support a stepwise radical mechanism due to the electron-withdrawing CF₃ group. nih.gov In contrast, reactions involving singlet carbenes without strong metal-radical character are often concerted and stereospecific. wikipedia.org

[3+2] Cycloadditions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a hallmark reaction of this compound. It provides access to five-membered heterocyclic rings, which are common scaffolds in bioactive molecules. The reaction of CF₃CHN₂ with alkynes is a well-established method for synthesizing 3-trifluoromethyl-substituted pyrazoles. nih.govacs.org Similarly, reaction with alkenes yields pyrazoline intermediates, which can be further transformed. nih.govacs.org Silver catalysts are effective in promoting the [3+2] cycloaddition between CF₃CHN₂ and electron-deficient alkenes like 1,1-dicyanoalkenes to produce highly functionalized pyrazoles. chinesechemsoc.org

With Alkenes: Formation of Trifluoromethylated Cyclopropanes

The reaction of this compound with alkenes to form trifluoromethyl-substituted cyclopropanes is one of its most significant applications. cas.cnresearchgate.net This transformation effectively constitutes a [2+1] cycloaddition of the trifluoromethylcarbene fragment to the double bond. The reaction can be catalyzed by a range of transition metals or, in the case of highly activated, electron-deficient alkenes, can proceed under thermal conditions without a catalyst. researchgate.netresearchgate.net

Diastereoselective and Enantioselective Cyclopropanation

Achieving high levels of stereocontrol is a central goal in modern synthetic chemistry. The cyclopropanation of alkenes with CF₃CHN₂ has been developed into highly stereoselective variants.

Diastereoselectivity: The diastereomeric outcome of the cyclopropanation is heavily influenced by the catalyst and substrate. Gold(I)-catalyzed cyclopropanation of styrene (B11656) with an aryl trifluoromethyl diazo compound proceeds with complete diastereoselectivity to furnish the syn (or cis) cyclopropane. nih.gov High diastereoselectivity is also achieved in metal-free thermal reactions with specific activated alkenes and in certain iron-catalyzed systems. researchgate.net Conversely, the stepwise radical mechanism operative in some Fe(III)-catalyzed reactions can lead to mixtures of diastereomers due to potential rotation around the C-C bond in the radical intermediate. nih.gov A significant breakthrough in diastereocontrol has been the use of engineered enzymes; for example, an engineered protoglobin from Aeropyrnum pernix (ApePgb) has been shown to catalyze the formation of cis-trifluoromethyl-substituted cyclopropanes with high selectivity, a challenging stereochemical outcome to achieve with conventional catalysts. nih.gov

Enantioselectivity: The development of enantioselective cyclopropanation using CF₃CHN₂ has provided access to valuable chiral building blocks. Biocatalysis using engineered heme proteins has proven particularly effective. Myoglobin (B1173299) variants have been engineered to catalyze the cyclopropanation of various aryl alkenes, affording trans-1-trifluoromethyl-2-arylcyclopropanes in high yields and with outstanding enantioselectivities (up to 99.9% ee). researchgate.net Synthetic catalysts have also been successfully employed. Copper(I) complexes with chiral bisoxazoline ligands catalyze the enantioselective cyclopropanation of alkenyl boronates, yielding versatile cyclopropylboronate products with high stereocontrol. nih.gov Chiral iron and ruthenium porphyrin complexes have also demonstrated good to high enantioselectivities in the cyclopropanation of styrenes. oup.comrsc.org

The table below summarizes selected findings on the diastereoselective and enantioselective cyclopropanation of alkenes using this compound or its carbene.

| Catalyst / Method | Alkene Substrate | Major Product | Diastereoselectivity (dr) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin | Styrenes | trans-Cyclopropane | >99% de | 97-99.9% | researchgate.net |

| Engineered Protoglobin (ApePgb LQ) | Styrenes | cis-Cyclopropane | up to >99:1 dr | up to 99% | nih.gov |

| Cu(I) / (S,S)-bisoxazoline | (E)-Styryl pinacolboronate | trans-Cyclopropylboronate | >20:1 dr | 95% | nih.gov |

| Gold(I) Carbene | Styrene | syn-Cyclopropane | Fully diastereoselective | N/A | nih.gov |

| Fe(III)-Porphyrin | Styrene | trans-Cyclopropane | High (e.g., 96:4) | up to 85% | nih.gov |

| Thermal (uncatalyzed) | 3-Arylmethylenebenzofuran-2(3H)-one | Spirocyclopropane | up to >95:5 dr | N/A | researchgate.net |

Uncatalyzed Cyclopropanation Approaches

While many cyclopropanation reactions involving diazo compounds are metal-catalyzed, this compound can participate in uncatalyzed cyclopropanation with certain activated alkenes. researchgate.net This approach often relies on thermal activation to induce the reaction. researchgate.net

A notable example is the uncatalyzed cyclopropanation of 3-arylmethylenebenzofuran-2(3H)-ones with CF₃CHN₂. researchgate.netrsc.org This reaction proceeds under thermal conditions to provide highly functionalized trifluoromethylated spirocyclopropanes in good yields. researchgate.net The process is believed to occur via a sequential [3+2] cycloaddition to form a pyrazoline intermediate, followed by a ring contraction that expels dinitrogen gas to form the final cyclopropane ring. acs.org Similarly, a facile thermodynamic cyclopropanation occurs with trisubstituted olefinic azlactones, affording trifluoromethyl-substituted cyclopropanes bearing the azlactone ring in high yields and diastereoselectivities. acs.org These reactions highlight a metal-free strategy for accessing complex trifluoromethylated cyclopropanes. researchgate.netacs.org

Table 1: Uncatalyzed Cyclopropanation of Activated Alkenes with CF₃CHN₂ This table summarizes representative examples of uncatalyzed cyclopropanation reactions.

| Alkene Substrate | Reaction Conditions | Product Type | Yield | Diastereomeric Ratio (d.r.) | Reference(s) |

|---|---|---|---|---|---|

| 3-Arylmethylenebenzofuran-2(3H)-ones | Thermal (e.g., DCE, 80 °C) | Spirocyclopropane | High | Benefited by salt effect | researchgate.net |

| Trisubstituted Olefinic Azlactones | CH₃CN | Cyclopropane α-Amino Acid Precursor | Good to High | High | acs.org |

| Ylideneoxindoles | Metal-free | CF₃-containing 3,3'-Cyclopropyl Spirooxindoles | 74-99% | >95:5 | acs.org |

With Alkynes: Synthesis of Pyrazoles and Pyrazolines

The reaction of this compound with alkynes serves as a powerful method for synthesizing trifluoromethyl-substituted pyrazoles and their pyrazoline precursors. nih.gov CF₃CHN₂ acts as a 1,3-dipole in [3+2] cycloaddition reactions with the C-C triple bond of alkynes. researchgate.net

These cycloadditions often utilize silver catalysts to promote the reaction and control regioselectivity, particularly with terminal alkynes. rsc.org For instance, a silver-catalyzed [3+2] cycloaddition between CF₃CHN₂ and dicyanoalkenes provides a direct route to pyrazoles that are functionalized with both trifluoromethyl and cyano groups. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions and demonstrates excellent regioselectivity. chinesechemsoc.orgchinesechemsoc.org With electron-deficient allenes and alkynes, the reaction can proceed regioselectively to give access to CF₃-substituted pyrazolines and pyrazoles. acs.org The initial cycloadduct is a trifluoromethylated pyrazoline, which can then be transformed into the corresponding aromatic pyrazole (B372694) through an additional oxidation step. acs.orgnih.gov One-pot procedures combining the cycloaddition, isomerization, and oxidation steps have been developed for reactions with certain alkenes, and similar principles apply to alkyne cycloadditions. organic-chemistry.org

Table 2: Synthesis of Pyrazoles and Pyrazolines from Alkynes and CF₃CHN₂ This table presents examples of cycloaddition reactions between CF₃CHN₂ and various alkynes.

| Alkyne Substrate | Catalyst/Conditions | Product | Yield | Notes | Reference(s) |

|---|---|---|---|---|---|

| Dicyanoalkenes | Ag₂O, TMEDA, THF, rt | 5-Trifluoromethyl Pyrazole-3-carbonitriles | Good | Regiodivergent access to isomers | chinesechemsoc.orgchinesechemsoc.org |

| Terminal Alkynes | Silver Salt | 3(5)-Trifluoromethylpyrazoles | Good to Excellent | Excellent regioselectivity | rsc.org |

| Electron-Deficient Alkynes | Metal-free, rt | CF₃-Pyrazoles | Quantitative | In situ generation of CF₃CHN₂ | researchgate.net |

| Electron-Deficient Allenic Ketones | None | CF₃-Pyrazolines/Pyrazoles | Good | Regioselective | acs.org |

With Isocyanides: Access to 1,2,3-Triazoles

The [3+2] cycloaddition of this compound with isocyanides provides an efficient pathway to 4-(trifluoromethyl)-1H-1,2,3-triazoles. rsc.org This transformation is typically catalyzed by silver salts, such as silver(I) carbonate (Ag₂CO₃), which activate the isocyanide component. rsc.orgrsc.org The reaction is analogous to the well-known click chemistry involving alkynes and azides. mdpi.com

The silver-catalyzed process accommodates a range of aryl isocyanides, affording the desired 1-substituted-4-(trifluoromethyl)-1H-1,2,3-triazoles in good yields. rsc.orgmdpi.com Mechanistic studies suggest that the isocyanide coordinates to the silver catalyst, facilitating the cycloaddition with CF₃CHN₂. rsc.org Interestingly, when an excess of the diazo reagent is used, a 1,4,5-trisubstituted triazole can be formed as a minor byproduct, suggesting a more complex reaction pathway than a simple cycloaddition. rsc.orgrsc.org

Table 3: Silver-Catalyzed Synthesis of 1,2,3-Triazoles from Isocyanides and CF₃CHN₂ This table shows the scope of the reaction with respect to the isocyanide substrate.

| Isocyanide Substrate (R-NC) | Catalyst | Product | Yield | Reference(s) |

|---|---|---|---|---|

| tert-Butyl Isocyanide | Ag₂CO₃ | 1-tert-Butyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 54% | mdpi.com |

| Phenyl Isocyanide | Ag₂CO₃ | 1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole | 95% | mdpi.com |

| 4-Methoxyphenyl Isocyanide | Ag₂CO₃ | 1-(4-Methoxyphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 89% | rsc.org |

| 2,6-Dimethylphenyl Isocyanide | Ag₂CO₃ | 1-(2,6-Dimethylphenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole | 81% | rsc.org |

With Arenediazonium Salts: Formation of Trifluoromethylated Tetrazoles

A highly regioselective silver-catalyzed [3+2] cycloaddition reaction between arenediazonium salts and this compound has been developed for the synthesis of 2-aryl-5-trifluoromethyltetrazoles. rsc.orgthieme-connect.com This method is significant as it provides a direct route to these important heterocyclic compounds, which are prevalent in medicinal and agrochemical applications. thieme-connect.com

The reaction typically employs a silver(I) salt, such as silver(I) acetate (B1210297) (AgOAc), as the catalyst and a base like cesium carbonate (Cs₂CO₃) under mild conditions. rsc.orgrsc.orgrsc.org The protocol exhibits broad functional group compatibility on the aryl ring of the diazonium salt. rsc.orgrsc.org A key advantage of this method is its applicability in a one-pot diazotization/cycloaddition sequence, starting directly from commercially available anilines, which are converted in situ to the corresponding diazonium salts before the addition of CF₃CHN₂. rsc.orgthieme-connect.com This process has been successfully demonstrated on a gram scale, highlighting its synthetic utility. rsc.org

Table 4: Silver-Catalyzed Synthesis of 2-Aryl-5-trifluoromethyltetrazoles This table details the reaction of various arenediazonium salts with CF₃CHN₂.

| Arenediazonium Salt (Ar-N₂⁺) | Catalyst/Base | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Phenyldiazonium Tetrafluoroborate | AgOAc / Cs₂CO₃ | 2-Phenyl-5-(trifluoromethyl)-2H-tetrazole | 90% | rsc.org |

| 4-Methylphenyldiazonium Tetrafluoroborate | AgOAc / Cs₂CO₃ | 2-(p-Tolyl)-5-(trifluoromethyl)-2H-tetrazole | 98% | rsc.org |

| 4-Chlorophenyldiazonium Tetrafluoroborate | AgOAc / Cs₂CO₃ | 2-(4-Chlorophenyl)-5-(trifluoromethyl)-2H-tetrazole | 97% | rsc.orgrsc.org |

| 4-Nitrophenyldiazonium Tetrafluoroborate | AgOAc / Cs₂CO₃ | 2-(4-Nitrophenyl)-5-(trifluoromethyl)-2H-tetrazole | 86% | rsc.org |

With Azirines: Construction of Pyrazolines, Pyrazoles, and Pyridazines

The reaction of this compound with 2H-azirines provides a pathway to various trifluoromethylated nitrogen heterocycles, including pyrazolines, pyrazoles, and pyridazines. acs.orgnih.govnih.gov This transformation is typically enabled by zinc. nih.govnih.gov

The reaction of CF₃CHN₂ with 2H-azirines proceeds through an unexpected [3+2] cycloaddition, leading to the formation of a broad range of 3-trifluoromethyl pyrazolines with high yields and excellent diastereoselectivities. researchgate.net The proposed mechanism involves two separate [3+2] cycloaddition events, a ring-opening step, and the elimination of dinitrogen, resulting in the formation of four new bonds and the cleavage of three bonds within a single pot reaction. researchgate.net This annulation strategy allows for the construction of diverse and complex heterocyclic frameworks from relatively simple starting materials. nih.govnih.gov

Table 5: Zinc-Enabled Annulation of CF₃CHN₂ with 2H-Azirines This table summarizes the synthesis of various heterocycles from 2H-azirines. | 2H-Azirine Substrate | Promoter | Product Type | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Various 2H-Azirines | Zinc | 3-Trifluoromethyl Pyrazolines | Good | Excellent diastereoselectivity | researchgate.net | | Various 2H-Azirines | Zinc | Trifluoromethyl Pyrazoles | - | Product of subsequent oxidation | nih.govnih.gov | | Various 2H-Azirines | Zinc | Trifluoromethyl Pyridazines | - | Dependent on substrate/conditions | nih.govnih.gov |

With Nitrosoarenes in Multicomponent Reactions: Formation of Isoxazolidines

This compound participates in efficient three-component reactions with nitrosoarenes and alkenes to form trifluoromethylated isoxazolidines. acs.orgnih.govnih.gov This process exemplifies a 1,3-dipolar cycloaddition where the 1,3-dipole is generated in situ.

In this reaction, CF₃CHN₂ first reacts with a nitrosoarene to generate a trifluoromethyl nitrone intermediate. acs.orgnih.gov This highly reactive nitrone is not isolated but is immediately trapped by an alkene present in the reaction mixture via a [3+2] cycloaddition to yield the final isoxazolidine (B1194047) product. acs.orgnih.govresearchgate.net This approach is particularly powerful as it can be performed without any catalyst or additive for certain substrates, such as the reaction with phenacylideneoxindoles to form spiro-isoxazolidine-oxindoles. acs.orgnih.gov The method is tolerant of a variety of electron-deficient alkenes and functionalized nitrosoarenes. nih.gov

Table 6: Three-Component Synthesis of Isoxazolidines This table shows examples of the multicomponent reaction involving CF₃CHN₂, nitrosoarenes, and alkenes.

| Nitrosoarene | Alkene | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Nitrosobenzene | Phenacylideneoxindole | Additive-free | Spiro-isoxazolidine-oxindole | Good | acs.orgnih.gov |

| Various Nitrosoarenes | Electron-deficient Alkenes | - | N-Aryl-3-trifluoromethylisoxazolidine | Good to Excellent | nih.gov |

| Nitrosoarenes with ester, ketone, aldehyde, halide groups | Electron-deficient Alkenes | - | Functionalized Isoxazolidines | Excellent | nih.gov |

| Heteroarylnitroso species | Electron-deficient Alkenes | - | Heteroaryl-substituted Isoxazolidines | Good | nih.gov |

[3+3] Cycloadditions: Reactions with Glycine (B1666218) Imine Derivatives

Beyond the more common [3+2] cycloadditions, this compound is also capable of participating in [3+3] cycloaddition reactions. rsc.orgresearchgate.net A key example of this reactivity is its reaction with glycine imine derivatives. researchgate.net In this transformation, CF₃CHN₂ acts as a three-atom synthon, reacting with the three-atom component of the glycine imine to construct a six-membered heterocyclic ring. researchgate.net This specific reactivity mode significantly broadens the synthetic utility of CF₃CHN₂, providing access to different classes of heterocycles than those obtained through [3+2] or [2+1] pathways. researchgate.netresearchgate.net

Table 7: [3+3] Cycloaddition of CF₃CHN₂ This table highlights the [3+3] cycloaddition reaction.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference(s) |

|---|---|---|---|---|

| This compound | Glycine Imine Derivative | [3+3] Cycloaddition | Six-membered Heterocycle | researchgate.net |

X-H Insertion Reactions

The insertion of carbenes, generated from precursors like this compound (CF₃CHN₂), into X-H single bonds (where X = C, N, O, S, Si, B, etc.) represents a highly efficient and atom-economical method for forming new carbon-heteroatom and carbon-carbon bonds. researchgate.netrsc.org These reactions, typically catalyzed by transition metals such as copper, rhodium, silver, or iron, proceed via a metal carbene intermediate. researchgate.netoup.com The versatility and mild conditions of these transformations have made them a powerful tool in organic synthesis for introducing the valuable trifluoroethyl moiety into a diverse range of molecules. researchgate.netresearchgate.net The development of catalytic X-H insertion reactions has provided a robust alternative to traditional alkylation methods. researchgate.net

C-H Insertion Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis due to its potential for streamlining synthetic routes. This compound serves as a competent precursor for the trifluoromethylcarbene (:CHCF₃), which can participate in both intermolecular and intramolecular C-H insertion reactions, offering a direct pathway to introduce the CF₃CH₂- group. oup.comacs.org

Intermolecular C-H functionalization using this compound has been demonstrated in the challenging activation of alkanes. Computational and laboratory studies have explored the silver-catalyzed carbene transfer from CF₃CHN₂ to methane (B114726). acs.org This process, conducted in supercritical carbon dioxide (scCO₂), enables the functionalization of methane's primary C-H bond. acs.org DFT calculations suggest that the use of trifluoromethyl carbenes, compared to carbenes like C(H)CO₂Et, significantly enhances the favorability of methane functionalization. acs.org

The insertion of carbenes into the C(sp²)-H bonds of aromatic systems is a valuable method for constructing complex molecular frameworks. oup.com For instance, iron-catalyzed reactions of CF₃CHN₂ with indoles can lead to the functionalization of the indole (B1671886) C-H bond. researchgate.net Similarly, palladium-catalyzed processes have been developed for the C-H functionalization of heterocycles like N-methylindole with fluorinated diazoalkanes. acs.org

Intramolecular C-H insertion reactions provide a pathway to cyclic and heterocyclic structures. For example, iridium-catalyzed intramolecular C-H carbene insertion using α-diazoesters has been shown to selectively produce cis-β-lactones. rsc.org While this specific example uses diazoesters, the underlying principle of intramolecular C-H activation by a metal carbene is directly applicable to reactions involving this compound for the synthesis of trifluoromethylated cyclic compounds.

A significant challenge in C-H activation is controlling the site of reaction (regioselectivity) and the preference for one type of C-H bond over another (chemoselectivity).

Regioselectivity: In the functionalization of alkanes like propane (B168953), which contains both primary (1°) and secondary (2°) C-H bonds, selectivity is a key issue. Computational studies on the reaction of propane with a silver-carbene derived from CF₃CHN₂ indicate a barrierless potential energy path for C-H activation. acs.org This research highlights that trifluoromethyl carbenes can enhance the functionalization of primary C-H bonds, a typically less reactive site. acs.org

Chemoselectivity: Many organic molecules possess multiple types of C-H bonds (e.g., C(sp³)-H vs. C(sp²)-H). Mechanistic studies on palladium-catalyzed carbonylative cyclization have revealed that C(sp²)-H bond cleavage is often kinetically favored and more reversible, while the subsequent steps following C(sp³)-H activation can be irreversible, allowing for thermodynamic control. rsc.org By adjusting reaction conditions, it is possible to reverse the inherent selectivity of palladium for arene C(sp²)-H bonds to favor the activation of C(sp³)-H bonds. rsc.org This principle of tuning selectivity through catalyst and condition control is central to the application of this compound in complex molecule synthesis.

| Catalyst System | Substrate Type | Selectivity Observed | Research Finding |

| Silver (TpˣAg) | Alkanes (Methane, Propane) | Enhanced for primary C-H bonds | DFT and experimental studies show that the trifluoromethyl carbene from CF₃CHN₂ favors the activation of the stronger primary C-H bonds in alkanes. acs.org |

| Palladium | γ-arylated amino acids | Switchable between C(sp²)-H and C(sp³)-H | Chemoselectivity can be controlled by reaction conditions to favor either the kinetic (C(sp²)-H) or thermodynamic (C(sp³)-H) product. rsc.org |

| Iron Porphyrin | Styrenes | High diastereoselectivity (trans) | Chiral iron porphyrins catalyze the asymmetric cyclopropanation of styrenes with CF₃CHN₂, yielding trans-cyclopropanes with good enantiomeric excess. oup.com |

Intramolecular and Intermolecular C-H Functionalization

Heteroatom-Hydrogen (N-H, O-H, S-H, Se-H, B-H) Insertion Reactions

Insertion into heteroatom-hydrogen bonds is a highly efficient method for C-X bond formation. oup.com Catalytic systems, particularly those based on copper(I), have proven effective for promoting the insertion of the carbene from this compound into a wide array of X-H bonds, including N-H, O-H, S-H, Si-H, and B-H. rsc.orgresearchgate.net

The N-trifluoroethylation of amines and amides via N-H insertion is a valuable transformation in medicinal chemistry.

Amines: Various metal catalysts facilitate this reaction. Silver-catalyzed N-H insertion with CF₃CHN₂ provides a straightforward route to N-trifluoroethylated anilines. researchgate.net Mechanistic proposals suggest the reaction may proceed through a migratory insertion of a silver carbene. researchgate.net Iron porphyrin complexes also catalyze N-H insertion reactions, which can be followed by subsequent cyclizations to form nitrogen-containing heterocycles like piperazinones. sci-hub.se Iridium catalysts are effective for N-H insertions into a broad range of primary and secondary aliphatic and aromatic amines under mild conditions. organic-chemistry.org Zinc-mediated Mannich-type reactions of CF₃CHN₂ with imines also provide access to β-CF₃-amines. nih.gov

Amides: The reaction of this compound with amides can exhibit different selectivity. While N-H insertion is common with amines, silver-catalyzed reactions with amides have been shown to result in O-trifluoroethylation, yielding trifluoroethyl imidates instead of N-alkylated products. researchgate.net This highlights the subtle electronic factors that govern the reaction pathway.

| Catalyst | Substrate | Product Type | Yield | Reference |

| AgSbF₆ | Anilines | N-Trifluoroethyl anilines | Good to high | researchgate.net |

| AgSbF₆ | Amides | O-Trifluoroethyl imidates | Moderate to high | researchgate.net |

| Fe(TPP)Cl | Diamines / Amino Alcohols | Piperazinones / N-H insertion products | High | sci-hub.se |

| [Ir(cod)Cl]₂ | Aliphatic/Aromatic Amines | N-Alkylated amines | High | organic-chemistry.org |

| Zinc | Imines | β-CF₃-amines | Moderate to high | nih.gov |

Early studies investigated the reaction of this compound with alcohols and phenols, often under acidic conditions, leading to the corresponding ether products. rsc.orgacs.org Mechanistic studies of acid-catalyzed reactions of diazo compounds with alcohols indicate that the reaction proceeds through protonation of the diazo compound, followed by nucleophilic attack by the alcohol. acs.orgacs.org More contemporary methods utilize metal catalysts to achieve these transformations under milder conditions. For example, copper-catalyzed protocols have been successfully applied to the O-H insertion of CF₃CHN₂ into various alcohols. researchgate.net

| Catalyst/Condition | Substrate Class | Product Type | Key Finding | Reference |

| Acid Catalysis | Alcohols | Trifluoroethyl ethers | The reaction is catalyzed by protic acids; kinetics depend on acid strength. acs.orgacs.org | |

| Acid Catalysis | Phenols | Trifluoroethyl aryl ethers | The reaction proceeds readily with acidic phenols like 2,4-dinitrophenol. acs.org | |

| Copper(I) | Alcohols & Phenols | Trifluoroethyl ethers | Cu(I) catalysts enable efficient O-H insertion under mild conditions. researchgate.net |

Thiols and Selenols

Rearrangement Reactions

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming reaction that involves the reaction of a diazo compound with an allyl sulfide (B99878), leading to a homoallylic sulfide. oup.comwikipedia.org This reaction proceeds through the formation of a metal carbene, which then reacts with the allyl sulfide to generate a sulfonium (B1226848) ylide. oup.com This ylide subsequently undergoes a sorbonne-universite.fruniovi.es-sigmatropic rearrangement. oup.comoup.com

While the classical Doyle-Kirmse reaction utilizes reagents like ethyl diazoacetate, the principles are applicable to reactions involving this compound. The reaction of the trifluoromethylcarbene, generated from this compound, with an allyl sulfide would be expected to produce a trifluoromethyl-substituted homoallylic sulfide. A variety of transition metals, including rhodium, copper, and iron, can catalyze this transformation. oup.com Iron porphyrin and corrole (B1231805) complexes have been shown to be effective catalysts for the Doyle-Kirmse reaction of allyl sulfides with ethyl diazoacetate (EDA). oup.com

The reaction can be extended to other allylic systems. For example, the reaction of the carbene with allylic amines generates an ammonium (B1175870) ylide, which also undergoes a sorbonne-universite.fruniovi.es-sigmatropic rearrangement. oup.com

The trifluoromethylcarbene generated from this compound is a highly reactive intermediate that can induce skeletal rearrangements in various substrates. A notable example is the Ciamician-Dennstedt-type rearrangement, which involves the ring expansion of heterocyclic compounds like indoles and pyrroles to form quinolines and pyridines, respectively. nih.gov

Recent studies have shown that trifluoromethylcarbene, generated from precursors like trifluoroacetaldehyde (B10831) N-triftosylhydrazone (TFHZ-Tfs), can undergo insertion into the C2-C3 bond of indoles. nih.gov This reaction, often catalyzed by copper complexes, initially forms a cyclopropane intermediate. nih.gov Depending on the subsequent reaction conditions, this intermediate can rearrange to afford 3-substituted quinolines. For instance, treatment of the cyclopropane intermediate with CsF/H₂O/DMSO at elevated temperatures can lead to a defluorinative formylation, yielding quinoline-3-carboxaldehydes. nih.gov

These skeletal editing reactions provide a powerful tool for modifying complex molecular scaffolds, offering access to novel heterocyclic structures that are of interest in medicinal chemistry. researchgate.netwiley.com The outcome of these rearrangements can often be tuned by the choice of catalyst and reaction conditions. nih.govresearchgate.net

Doyle-Kirmse Rearrangements

Ring Expansion and Annulation Reactions

This compound is a valuable reagent for the construction of seven-membered rings, such as benzoxepines, through ring expansion and annulation reactions.

One strategy involves a silver-catalyzed reaction between o-alkynylaryl aldehydes and this compound. acs.org The proposed mechanism begins with a silver-promoted 6-endo-dig cyclization of the o-alkynylbenzaldehyde to form an isochromenylium (B1241065) intermediate. acs.orgresearchgate.net This intermediate then undergoes a ring-expansive addition of this compound to furnish the trifluoromethylated benzo[d]oxepine framework. acs.orgresearchgate.netresearchgate.netorganic-chemistry.org This method offers an expedient route to a novel class of trifluoromethylated benzoxepines. acs.orgresearchgate.net

Another approach to benzoxepine (B8326511) skeletons involves a rhodium-catalyzed formal (5+2) cycloaddition of ortho-vinylphenols with alkynes. While this specific example doesn't use this compound directly, it highlights the utility of cycloaddition strategies for accessing these seven-membered ring systems. researchgate.net

Table 3: Formation of Benzoxepines using this compound

| Starting Material | Reagent(s) | Product | Key Mechanistic Step | Reference(s) |

| o-Alkynylaryl aldehydes | This compound, Ag(I) catalyst | Trifluoromethylated benzo[d]oxepines | Ring-expansive addition to an isochromenylium intermediate | acs.orgresearchgate.netresearchgate.netorganic-chemistry.org |

Synthesis of Trifluoromethylated Quinolones

The introduction of a trifluoromethyl group (-CF3) into the quinolone scaffold is a significant strategy in medicinal chemistry, often enhancing the metabolic stability, lipophilicity, and biological activity of the parent compound. A notable and efficient method for the synthesis of trifluoromethylated quinolones involves the reaction of this compound with isatin (B1672199) derivatives through a silver-catalyzed ring expansion.

The synthesis of 3-hydroxy-4-trifluoromethyl-2-quinolinones from isatins and this compound is a prime example of a trifluoromethylative ring expansion. researchgate.netirapa.org The reaction leverages the inherent reactivity of the isatin core, specifically the electrophilic character of the C3-carbonyl carbon. irapa.org

The proposed mechanistic pathway is initiated by the silver catalyst, typically silver acetate (AgOAc), which activates the this compound. This is followed by a nucleophilic attack of the activated trifluorodiazoethane species on the C3-carbonyl of the isatin molecule. This interaction leads to the formation of a transient spiro-epoxide or a related intermediate.

Subsequent rearrangement of this intermediate facilitates the ring expansion. The original five-membered pyrrole (B145914) ring of the isatin is expanded into a six-membered pyridinone ring, incorporating the trifluoromethyl-bearing carbon from the diazoalkane. This cascade process involves the cleavage of the C2-C3 bond of the isatin and concomitant formation of new carbon-carbon bonds, ultimately resulting in the stable, aromatic 4-(trifluoromethyl)quinolin-2-one framework. The reaction is robust and accommodates a variety of substituents on the isatin ring. researchgate.netresearchgate.net

Research Findings

Research has demonstrated this Ag-catalyzed protocol to be an operationally simple and effective method for accessing a diverse range of substituted 3-hydroxy-4-trifluoromethyl-2-quinolinones. researchgate.net The reaction proceeds under mild conditions and exhibits broad functional group tolerance on the isatin starting material. researchgate.net

The general conditions for this synthesis have been optimized, providing a reliable platform for generating these valuable compounds. researchgate.net A typical reaction setup is detailed in the table below.

Table 1: Representative Synthesis of 3-Hydroxy-4-(trifluoromethyl)quinolin-2-one

| Parameter | Value | Reference |

| Starting Material | Isatin | researchgate.net |

| Reagent | This compound (CF3CHN2) | researchgate.net |

| Catalyst | Silver(I) Acetate (AgOAc) | researchgate.netresearchgate.net |

| Solvent | 1,4-Dioxane | researchgate.netresearchgate.net |

| Stoichiometry | Isatin (1.0 equiv), CF3CHN2 (3.0 equiv), AgOAc (0.05 equiv) | researchgate.net |

| Product | 3-Hydroxy-4-(trifluoromethyl)quinolin-2-one | researchgate.netirapa.org |

This methodology has also been successfully extended to isatin ketimines, which are similarly converted into 3-amino-4-trifluoromethylquinolines in excellent yields, further highlighting the versatility of this compound in the synthesis of fluorinated heterocycles. researchgate.netirapa.org The utility of the resulting trifluoromethylated quinolone products is significant, as they can serve as precursors for other synthetically and medicinally relevant molecules. researchgate.net

Catalytic Strategies in 2,2,2 Trifluorodiazoethane Transformations

Transition Metal Catalysis

Transition metals are highly effective catalysts for reactions involving 2,2,2-trifluorodiazoethane because their partially filled d-orbitals can readily interact with the diazo compound. researchgate.net This interaction promotes the extrusion of dinitrogen gas and the formation of a transient, highly reactive trifluoromethylcarbene species, which is stabilized by the metal center. This metal-carbene intermediate can then undergo various transformations, including cyclopropanation, C-H insertion, and ylide formation. researchgate.netnih.gov The specific outcome of the reaction is heavily dependent on the chosen metal, with rhodium, copper, silver, iron, and palladium complexes showing distinct catalytic activities. researchgate.netcas.cn

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-regarded for their ability to mediate carbene transfer reactions. researchgate.net In the context of this compound chemistry, rhodium has been instrumental in developing novel multicomponent reactions. A notable example is the rhodium-catalyzed three-component reaction involving arylisocyanides, this compound, and a third component, which can be either an activated methylene (B1212753) isocyanide or an azomethine ylide. rsc.orgrsc.org This process begins with the coupling of the arylisocyanide and the rhodium-trifluoromethylcarbene to form a ketenimine intermediate. rsc.orgrsc.org This intermediate then undergoes an intermolecular [3+2] cyclization with the third component to efficiently produce highly functionalized trifluoroethyl-substituted imidazoles in a single step. rsc.orgrsc.org This method is valued for its operational simplicity, broad substrate scope, and good to high yields. rsc.org

| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref |

| Rh₂(OAc)₄ | Arylisocyanide | CF₃CHN₂ | Activated Methylene Isocyanide | Trifluoroethyl-substituted imidazole | rsc.orgrsc.org |

| Rh₂(OAc)₄ | Arylisocyanide | CF₃CHN₂ | Azomethine Ylide | Trifluoroethyl-substituted imidazole | rsc.orgrsc.org |

Copper-Catalyzed Reactions

Copper catalysts, being both inexpensive and efficient, have been extensively used in transformations involving this compound. thieme-connect.com They are particularly effective in promoting insertion reactions into various heteroatom-hydrogen (X-H) bonds. researchgate.netnih.gov Copper-catalyzed insertions of the trifluoromethylcarbene derived from CF₃CHN₂ have been successfully applied to Si-H, B-H, P-H, S-H, and N-H bonds, generating a diverse library of novel fluorine-containing molecules. researchgate.netnih.gov

Furthermore, copper catalysts are central to multicomponent reactions. A copper-triggered three-component reaction of this compound, nitriles, and aldehydes provides highly diastereoselective access to CF₃-substituted oxazolines. researchgate.netthieme-connect.com This reaction proceeds under mild conditions, often using simple copper salts like copper(II) oxide, without the need for additional ligands. thieme-connect.com The development of asymmetric variants of these reactions is a significant area of research, with chiral bisoxazoline (BOX) ligands being frequently employed. nih.govwiley.com Copper(I)-BOX catalyst systems have enabled the asymmetric three-component reaction of ethynylbenziodoxoles, this compound, and various nucleophiles (alcohols or anilines) to produce chiral trifluoromethylated propargylic ethers and anilines with high enantioselectivity. nih.govwiley.com

| Catalyst System | Reaction Type | Substrates | Product Type | Ref |

| Cu(I) salts | X-H Insertion | CF₃CHN₂, Silanes, Boranes, Phosphines, Thiols, Amines | CF₃CH₂-X compounds | researchgate.netnih.gov |

| CuO | 3-Component Reaction | CF₃CHN₂, Nitriles, Aldehydes | CF₃-substituted Oxazolines | thieme-connect.com |

| Cu(I)-BOX | Asymmetric 3-Component Reaction | CF₃CHN₂, Ethynylbenziodoxoles, Alcohols/Anilines | Chiral CF₃-Propargyl Ethers/Anilines | nih.govwiley.com |

| [Cu(NCMe)₄]PF₆ / tBuBOX | Asymmetric Cyclopropanation | CF₃CHN₂, Alkenyl Boronates | Chiral CF₃-Cyclopropylboronates | nih.gov |

Silver-Catalyzed Reactions

Silver catalysts offer unique reactivity pathways for this compound. researchgate.net Silver(I) salts, such as silver acetate (B1210297), have been shown to effectively catalyze the regioselective [3+2] cycloaddition of CF₃CHN₂ with arenediazonium salts. rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild conditions to furnish 2-aryl-5-trifluoromethyltetrazoles in moderate to excellent yields with broad functional group compatibility. rsc.orgrsc.org A significant advantage of this method is its adaptability to a one-pot diazotization/cycloaddition sequence starting from commercially available anilines. rsc.orgthieme-connect.com

In addition to cycloadditions, silver catalysts promote the formal insertion of the trifluoromethylcarbene into N-H and O-H bonds. nih.gov The reaction of anilines with this compound in the presence of a silver(I) catalyst leads to N-trifluoroethylation. nih.govresearchgate.net Mechanistically, this is proposed to involve the migratory insertion of an amine ligand into a silver-carbene intermediate. nih.govresearchgate.net When amides are used as substrates under similar conditions, a chemoselective O-trifluoroethylation occurs, yielding trifluoroethyl imidates. nih.gov

| Catalyst | Reaction Type | Substrates | Product Type | Ref |

| AgOAc | [3+2] Cycloaddition | CF₃CHN₂, Arenediazonium Salts | 2-Aryl-5-trifluoromethyltetrazoles | rsc.orgrsc.org |

| AgSbF₆ | N-H Insertion | CF₃CHN₂, Anilines | N-(2,2,2-Trifluoroethyl)anilines | nih.govresearchgate.net |

| AgSbF₆ | O-H Insertion | CF₃CHN₂, Amides | Trifluoroethyl Imidates | nih.gov |

Iron-Catalyzed Reactions

Iron, as an earth-abundant and low-toxicity metal, provides a sustainable platform for catalysis. researchgate.net Iron porphyrin complexes have emerged as particularly effective catalysts for transformations involving this compound. nih.govcas.cn These complexes catalyze the asymmetric cyclopropanation of styrene (B11656) derivatives with CF₃CHN₂ to produce optically active trifluoromethylphenyl cyclopropanes. thieme-connect.comresearchgate.net The use of chiral D₄-symmetric and D₂-symmetric amidoporphyrin ligands has been crucial in achieving high diastereoselectivities and enantioselectivities in these reactions. nih.govthieme-connect.comrsc.org Recent studies suggest these reactions may proceed through a stepwise radical mechanism involving Fe(IV)-alkyl radical intermediates rather than a classical concerted pathway. nih.gov

Another significant application of iron catalysis is the sulfur alkylation of sulfenamides with this compound. Using an inexpensive and robust catalyst like iron(II) phthalocyanine (B1677752) (FePc), this method allows for the rapid synthesis of trifluoromethylated sulfilimines at room temperature in an open flask. rsc.orgresearchgate.net The reaction tolerates a wide range of aliphatic, aromatic, and heterocyclic sulfenamides. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) | Ref |

| Chiral Iron Porphyrin | Asymmetric Cyclopropanation | CF₃CHN₂, Styrenes | Trifluoromethylphenyl cyclopropanes | up to 69% ee | thieme-connect.comresearchgate.net |

| Fe(III)-D₂-amidoporphyrin | Asymmetric Cyclopropanation | CF₃CHN₂, Alkenes | Trifluoromethyl-substituted cyclopropanes | Excellent ee | nih.gov |

| FePc | Sulfur Alkylation | CF₃CHN₂, Sulfenamides | Trifluoromethylated Sulfilimines | N/A | rsc.orgresearchgate.net |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While less common for this compound transformations compared to copper or rhodium, palladium catalysts have been successfully employed in Mizoroki-Heck-type reactions. In one study, the palladium-catalyzed reaction of diphenylsulfonium salts containing a trifluoroethyl group ([Ph₂S-CH₂CF₃][OTf]) with various alkenes was investigated. This reaction, promoted by a palladium catalyst such as Pd[P(t-Bu)₃]₂, results in the phenylation of the alkene, demonstrating a novel cross-coupling pathway. Interestingly, unlike traditional Mizoroki-Heck reactions that require a base, this transformation was significantly improved by the presence of an acid.

Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. The C₂-symmetric design principle has been particularly successful, and ligands such as bisoxazolines (BOX) and chiral porphyrins are prominent in asymmetric transformations of this compound. wikipedia.org The stereochemical outcome of these reactions is directly influenced by the ligand, which creates a chiral environment around the metal center, thereby differentiating the enantiotopic faces of the substrate. wikipedia.org

Several successful systems have been reported:

Scandium/Bisoxazoline: A chiral Sc(III)/bisoxazoline complex catalyzes the asymmetric homologation of 4-substituted cyclohexanones with CF₃CHN₂. wiley.comresearchgate.net This desymmetrization process generates two chiral centers, affording α-trifluoromethyl cycloheptanones with excellent diastereoselectivity and enantioselectivity. wiley.com

Copper/Bisoxazoline: Copper(I) complexes with various BOX ligands are highly effective. For example, a Cu(I)/tBuBOX system catalyzes the enantioselective cyclopropanation of alkenyl boronates to yield chiral trifluoromethyl-cyclopropylboronates with high stereocontrol. nih.gov Similarly, Cu(I)-BOX catalysts enable the asymmetric three-component synthesis of chiral trifluoromethylated propargylic ethers and anilines. nih.govwiley.com

Iron/Porphyrin: Chiral porphyrins, particularly those with D₂ or D₄ symmetry, are excellent ligands for iron-catalyzed asymmetric cyclopropanation. nih.govthieme-connect.comrsc.org These ligands effectively create a chiral pocket that directs the approach of the alkene to the iron-carbene intermediate, leading to high enantiomeric excesses in the cyclopropane (B1198618) product. nih.govnih.gov The specific structure of the porphyrin ligand is critical for both reactivity and the level of stereocontrol achieved. rsc.org

The continued design of novel, structurally diverse chiral ligands is essential for expanding the scope and improving the efficiency of asymmetric reactions involving this compound.

Biocatalysis in Carbene Transfer Reactions

The use of enzymes to catalyze abiological reactions has emerged as a powerful tool in synthetic chemistry, offering high levels of selectivity under mild conditions. Engineered hemeproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully repurposed as carbene transferases for reactions involving diazo compounds.

Enzyme-Engineered N-H Insertion Processes

The insertion of a carbene into an N-H bond is a direct method for the formation of C-N bonds, providing access to valuable amine derivatives. Directed evolution and rational design have yielded enzyme variants capable of catalyzing this transformation with high efficiency and stereocontrol.

Engineered variants of myoglobin have demonstrated the ability to catalyze the intermolecular insertion of carbenes into the N-H bonds of arylamines. nih.govrsc.org While much of the initial work utilized ethyl diazoacetate, these systems provide a proof of concept for the potential of biocatalytic N-H insertion with more complex diazo reagents like this compound. For instance, myoglobin variants have been shown to effectively catalyze the N-H insertion of ethyl diazoacetate into a range of substituted anilines with excellent yields. nih.gov The challenges in extending this methodology to alkylamines, where double insertion can be a competing side reaction, have also been highlighted. rochester.edu

More directly relevant to the subject compound, a significant breakthrough was the development of a biocatalytic strategy for the asymmetric N-H carbene insertion of aryl amines with a related acceptor-acceptor carbene donor, benzyl (B1604629) 2-diazotrifluoropropanoate, catalyzed by engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. nih.gov Through a combination of protein and substrate engineering, this system achieved the synthesis of chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5). nih.gov This work represents a crucial step towards the enantioselective synthesis of α-trifluoromethylated amines using biocatalysis. nih.gov The success with a similar diazo compound strongly suggests the feasibility of using engineered enzymes for N-H insertion reactions with this compound itself.

Cytochrome P450 enzymes have also been engineered to catalyze carbene insertions into N-H bonds. nih.gov Variants of cytochrome P450 from Bacillus megaterium (P450-BM3) have been shown to be competent catalysts for the N-H insertion of ethyl diazoacetate into anilines, proceeding in aqueous buffer and without the need for slow addition of the diazo reagent. nih.gov These engineered P450s provide a platform that could be adapted for the specific reactivity of this compound.

The following table summarizes representative results for the myoglobin-catalyzed N-H insertion with ethyl diazoacetate, illustrating the potential of these biocatalysts.

| Amine Substrate | Enzyme Variant | Conversion (%) | Product |

| Aniline | Mb(H64V,V68A) | >99 | Ethyl 2-(phenylamino)acetate |

| 4-Methoxyaniline | Mb(H64V,V68A) | 95 | Ethyl 2-((4-methoxyphenyl)amino)acetate |

| 4-Chloroaniline | Mb(H64V,V68A) | 99 | Ethyl 2-((4-chlorophenyl)amino)acetate |

| 2-Methylaniline | Mb(H64V,V68A) | 67 | Ethyl 2-((2-methylphenyl)amino)acetate |

| Data sourced from a study on myoglobin-catalyzed N-H insertion with ethyl diazoacetate, demonstrating the general capability of such enzymes. nih.gov |

Organocatalysis and Metal-Free Methodologies

In addition to biocatalysis, metal-free approaches for the activation of this compound have garnered significant attention. These methods, relying on photocatalysis, thermal activation, or organocatalysts, offer sustainable alternatives to transition-metal-catalyzed processes.

Photocatalytic Activation and Transformations

Visible-light photocatalysis has emerged as a powerful tool for the generation of reactive intermediates from stable precursors under mild conditions. In the context of this compound, photocatalysis can initiate radical-mediated transformations. For example, a visible-light-induced radical gem-iodoallylation of this compound has been developed, providing access to α-CF₃-substituted homoallylic iodides in moderate to excellent yields. acs.org This transformation proceeds under mild conditions and demonstrates the utility of this compound as a source of the trifluoromethylmethyl radical in photocatalytic processes. acs.org

Furthermore, visible-light-promoted radical reactions of this compound have been achieved even without a photosensitizer, showcasing the inherent photoreactivity of the system. sysu.edu.cn These reactions can lead to valuable products through processes like gem-selenosulfonylation or iodosulfonylation. sysu.edu.cn The photolysis of diazoalkanes can also lead to carbene intermediates, which can participate in various transformations, including cyclopropanation. rsc.org While early work on the photolysis of this compound with olefins demonstrated the formation of cyclopropanes, recent advancements in photocatalysis have expanded the scope and control of such reactions. rsc.org

Thermal Activation and Uncatalyzed Processes

The thermal decomposition of this compound provides a straightforward, metal-free method for the generation of trifluoromethyl carbene. This approach has been successfully applied in uncatalyzed cycloaddition reactions. A notable example is the uncatalyzed cyclopropanation of 3-arylmethylenebenzofuran-2(3H)-ones with this compound, which proceeds via thermal activation to afford highly functionalized trifluoromethylated spirocyclopropanes in high yields. researchgate.net

Similarly, a [3+2] cycloaddition/ring contraction sequence of ylideneoxindoles with in situ-generated this compound occurs without the need for a transition-metal catalyst, yielding biologically relevant CF₃-containing 3,3'-cyclopropyl spirooxindoles with high diastereoselectivity. acs.org These reactions are typically performed at elevated temperatures to facilitate the extrusion of dinitrogen from the initially formed pyrazoline intermediate.

The solvent can play a crucial role in directing the outcome of these thermal reactions. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with this compound under transition-metal and base-free conditions can be controlled to produce either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines simply by changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to N,N-dimethylacetamide (DMAc). researchgate.net

The following table presents data from the uncatalyzed thermal cycloaddition of this compound with various ylideneoxindoles, highlighting the efficiency and diastereoselectivity of this metal-free approach.

| Ylideneoxindole Substituent (R) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| H | Toluene (B28343) | 110 | 85 | >95:5 |

| 5-F | Toluene | 110 | 82 | >95:5 |

| 5-Cl | Toluene | 110 | 99 | >95:5 |

| 5-Br | Toluene | 110 | 92 | >95:5 |

| 5-Me | Toluene | 110 | 74 | >95:5 |

| Data represents the synthesis of CF₃-containing 3,3'-cyclopropyl spirooxindoles via a sequential [3+2] cycloaddition/ring contraction. acs.org |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactivity and properties of 2,2,2-trifluorodiazoethane and its derivatives. This method offers a balance between computational cost and accuracy, making it well-suited for studying complex reaction mechanisms and electronic structures.

Probing Reaction Mechanisms and Transition States

DFT calculations are frequently employed to map out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and intermediates. This is particularly valuable in understanding cycloaddition reactions.

For instance, in the (3+2) cycloaddition of this compound with styryl derivatives, DFT calculations have been used to compare the transition state energies. nih.govacs.org These theoretical results align with experimental findings, showing an increasing energy barrier for the reaction of trifluorodiazoethane with ethyl acrylate, styrene (B11656), and hexene, which explains the observed reactivity patterns. acs.org The calculations confirmed that this cycloaddition-isomerization-oxidation sequence is a viable pathway to producing 5-aryl-3-trifluoromethylpyrazoles. nih.govacs.org

DFT has also been instrumental in elucidating the mechanisms of metal-catalyzed reactions. In the copper-catalyzed cyclopropenation of alkynes with difluoromethyl carbene (a related species), DFT calculations revealed that a bulky catalyst facilitates the reaction via a concerted pathway. researchgate.netresearchgate.net Similarly, for gold(I) α-trifluoromethyl carbenes generated from aryl trifluoromethyl diazomethanes, DFT was used to locate the transition state for rotation around the Au=C bond, providing insight into the carbene's dynamic behavior. nih.gov In other systems, DFT studies have uncovered stepwise mechanisms, such as those involving a single hydrogen-atom transfer (HAT) followed by radical combination. thieme-connect.com

The regioselectivity of these reactions can also be rationalized using DFT. Studies on the reaction of this compound with 2-arylidene-1,3-indanediones showed that the activation energy (Ea) favored the formation of one regioisomer over another, consistent with Frontier Molecular Orbital calculations. researchgate.net

Table 1: Calculated Transition State Energies for Cycloaddition Reactions

| Reactants | Reaction Type | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|---|

| CF₃CHN₂ + Ethyl Acrylate | (3+2) Cycloaddition | DFT | Transition State Energy | Lower | acs.org |

| CF₃CHN₂ + Styrene | (3+2) Cycloaddition | DFT | Transition State Energy | Intermediate | acs.org |

| CF₃CHN₂ + Hexene | (3+2) Cycloaddition | DFT | Transition State Energy | Higher | acs.org |

| Phenyl Boronate + CF₃CHN₂ | Homologation | DFT | Stereoselective TS | S-config. favored | researchgate.net |

| Arylidene-indanedione + CF₃CHN₂ | Cycloaddition | DFT | Activation Energy (γ-attack) | Lower (favored) | researchgate.net |

| Arylidene-indanedione + CF₃CHN₂ | Cycloaddition | DFT | Activation Energy (α-attack) | Higher | researchgate.net |

Analysis of Electronic Structure and Reactivity

DFT calculations provide a deep understanding of the electronic properties that govern the reactivity of this compound and the intermediates it forms. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic structure and stability of associated carbenes.

B3LYP calculations have shown that substituting a hydrogen atom with a CF₃ group stabilizes the singlet state of a carbene relative to the triplet state. researchgate.net This stabilization is attributed to rehybridization at the carbenic center, induced by the potent inductive effect of the CF₃ group. researchgate.net This group also increases the electron affinity of the carbene, which is consistent with its heightened reactivity. researchgate.net

In studies of gold(I) α-trifluoromethyl carbenes, DFT and Natural Bond Orbital (NBO) analyses were used to assess the bonding situation. nih.gov These calculations revealed that the electrophilic carbene center is stabilized by π-donation from an aryl substituent and backdonation from the gold atom. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) helps in identifying the most reactive sites within a molecule and predicting how charge transfer will occur during a reaction. nih.govmdpi.com For example, a high HOMO-LUMO energy gap (e.g., 5.54 eV calculated for N-(3,5-bis(trifluoromethyl)benzyl)stearamide) can indicate lower reactivity. mdpi.com

Table 2: DFT-Calculated Electronic Properties of Trifluoromethyl-Substituted Compounds

| Compound/System | Computational Method | Property Analyzed | Key Finding | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted carbene | B3LYP | Singlet-Triplet Gap | CF₃ group stabilizes singlet state | researchgate.net |

| Gold(I) α-CF₃ carbene | DFT/NBO | Bonding | Stabilization via π-donation and Au backdonation | nih.gov |

| 1-(m-(trifluoromethyl)phenyl)piperazine | DFT/TD-DFT | HOMO-LUMO | Charge transfer occurs within the molecule | nih.gov |

| N-(3,5-bis(CF₃)benzyl)stearamide | B3LYP/6-311+G(d,p) | HOMO-LUMO Gap | 5.54 eV, indicating high stability | mdpi.com |

Conformational Analysis of Intermediates and Products

The three-dimensional structure and conformational preferences of intermediates and products are crucial for understanding reaction outcomes, particularly stereoselectivity. DFT is a powerful method for performing conformational analyses, identifying the most stable geometries, and calculating the energy differences between various conformers.

While direct conformational studies on this compound itself are less common, the principles are well-demonstrated in related trifluoromethylated molecules. For instance, a detailed conformational analysis of trifluoroacetyl triflate (CF₃C(O)OSO₂CF₃) using DFT calculations (B3P86/6-31+g(d)) revealed a potential energy surface with three distinct minima. mdpi.com The global minimum was identified as a syn-anti conformer, with two other enantiomeric syn-gauche forms also present. mdpi.com Similarly, for trifluoromethyl chloroformate, DFT calculations predicted the syn conformation to be significantly more stable (by 3.98 kcal/mol at the B3LYP/6-311G* level) than the anti form. conicet.gov.ar

These computational approaches are also applied to reaction intermediates. The geometry of gold(I) carbene complexes optimized using DFT has shown excellent agreement with structures determined by X-ray crystallography. nih.gov Furthermore, computational modeling has been used to characterize the structure of iron-carbenoid intermediates formed within the active sites of engineered enzymes during biocatalytic cyclopropanation reactions with this compound. nih.gov

Table 3: DFT Conformational Analysis of Related Trifluoromethyl Compounds

| Compound | Computational Method | Conformers Identified | Energy Difference (kcal/mol) | More Stable Conformer | Reference |

|---|---|---|---|---|---|

| Trifluoromethyl Chloroformate | B3LYP/6-311G* | syn, anti | 3.98 | syn | conicet.gov.ar |

| Trifluoroacetyl Triflate | B3LYP | syn-anti, syn-gauche | - | syn-anti | mdpi.com |

| m-Trifluoromethylthioacetanilide | DFT | anti, syn | Varies with conditions | - | conicet.gov.ar |

Molecular Electron Density Theory (MEDT) Applications